(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine: is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by its unique structure, which includes a furan ring substituted with a methyl group and a tetrahydrofuran ring attached to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the following steps:
Furan Derivative Synthesis: The furan ring is synthesized through a cyclization reaction of appropriate precursors.
Methylation: The furan ring is methylated at the 5-position to produce 5-methylfuran.
Amine Attachment: The amine group is introduced through a reaction with a suitable amine source, such as an amine derivative of tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is utilized in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to receptors, triggering signaling pathways that result in physiological responses.
Comparison with Similar Compounds
(5-Methyl-furan-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include furan derivatives , tetrahydrofuran derivatives , and amine derivatives .
Uniqueness: The presence of both a methylated furan ring and a tetrahydrofuran ring attached to an amine group distinguishes this compound from others in its class.
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Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h4-5,10,12H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRLOYQDBHXKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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